7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is substituted with ethoxyphenyl, fluorophenyl, and phenyl groups. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is studied for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to modulate specific biological pathways makes it a valuable compound for the development of new treatments for diseases such as cancer and autoimmune disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl
Uniqueness
Compared to similar compounds, 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and its specific biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C20H18FN3O with a molecular weight of approximately 349.38 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor . Kinases are crucial in various signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism. This compound has shown selectivity towards certain kinases involved in cancer progression.
Target Pathways
- JAK/STAT Pathway : The compound influences the JAK/STAT signaling pathway, which is significant in hematopoiesis and immune response regulation.
- EGFR Inhibition : It has been noted that modifications in the structure can enhance or reduce the efficacy against the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating effective inhibition of cell proliferation.
- K562 (Chronic Myeloid Leukemia) : Demonstrated a marked reduction in cell viability upon treatment with the compound.
Case Studies and Research Findings
- In Vitro Studies : A study highlighted that the compound significantly induced apoptosis in cancer cells through caspase activation pathways. The results indicated increased levels of cleaved PARP and caspase-9, suggesting a mechanism involving programmed cell death .
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold were analyzed to determine their impact on biological activity. It was found that bulky groups at specific positions could enhance or diminish activity against targeted kinases .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggested good solubility in organic solvents and favorable distribution characteristics within biological systems, which are critical for therapeutic applications .
Properties
Molecular Formula |
C26H21FN4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21FN4O/c1-2-32-22-13-11-21(12-14-22)31-16-23(18-7-4-3-5-8-18)24-25(28-17-29-26(24)31)30-20-10-6-9-19(27)15-20/h3-17H,2H2,1H3,(H,28,29,30) |
InChI Key |
VGZVSRJMIBESRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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